molecular formula C21H15ClF2N2O3 B300021 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide

2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide

Cat. No.: B300021
M. Wt: 416.8 g/mol
InChI Key: IHVNUDMZDXHTKV-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:

    Nitration and Halogenation: Introduction of chloro and fluoro groups to the benzene ring.

    Amidation: Formation of the amide bond by reacting the halogenated benzene with 3-[(3-methoxybenzoyl)amino]phenylamine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoroaniline
  • 3-methoxybenzoyl chloride
  • N-phenylbenzamide

Uniqueness

Compared to similar compounds, 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H15ClF2N2O3

Molecular Weight

416.8 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H15ClF2N2O3/c1-29-15-7-2-4-12(8-15)20(27)25-13-5-3-6-14(9-13)26-21(28)16-10-18(23)19(24)11-17(16)22/h2-11H,1H3,(H,25,27)(H,26,28)

InChI Key

IHVNUDMZDXHTKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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